ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidine core, and the final coupling with the piperidine carboxylate.
Formation of Thiazolidinone Ring: The thiazolidinone ring is typically synthesized through the reaction of a cyclohexyl ketone with a thiourea derivative under acidic conditions.
Synthesis of Pyrido[1,2-a]pyrimidine Core: This core structure is formed via a multi-step process involving the condensation of a pyridine derivative with a suitable aldehyde, followed by cyclization.
Coupling with Piperidine Carboxylate: The final step involves the esterification of the piperidine carboxylate with the previously synthesized intermediate, using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
- Ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-3-carboxylate
Uniqueness
The uniqueness of ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate lies in its combination of functional groups and the specific arrangement of these groups within the molecule
Biological Activity
Ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Pyrido-Pyrimidine Structure : Associated with diverse biological effects.
- Thiazolidinone Moiety : Often linked to anti-cancer properties.
Molecular Formula and Characteristics
Property | Value |
---|---|
Molecular Formula | C24H30N4O3S |
Molecular Weight | 430.58 g/mol |
CAS Number | Not available |
Anti-Cancer Properties
Preliminary studies indicate that this compound exhibits significant anti-cancer activity. It has been shown to inhibit specific cellular pathways involved in tumor growth. Notably, compounds with similar thiazolidinone structures have demonstrated cytotoxic effects in various cancer cell lines.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxic effects of compounds related to thiazolidinones on mouse melanoma (B16-F10) and human monocytic (U937, THP-1) cell lines. The results indicated that certain derivatives exhibited IC50 values that suggest potent anti-proliferative activity.
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. Research indicates that compounds with similar thiazolidinone structures can inhibit bacterial growth effectively.
Table: Antimicrobial Activity of Related Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thiazolidinone Derivative A | Staphylococcus aureus | 0.25 μg/mL |
Thiazolidinone Derivative B | Streptococcus pyogenes | 0.5–1 μg/mL |
Anti-inflammatory Effects
In addition to anti-cancer and antimicrobial activities, the compound may exhibit anti-inflammatory effects. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
The biological activity of this compound likely involves interactions with biological macromolecules such as DNA and proteins involved in cell signaling pathways. Understanding these interactions is vital for elucidating its therapeutic potential.
Interaction Studies
Research has highlighted the importance of studying the interactions between this compound and target macromolecules to determine its mechanism of action. Preliminary data suggest that it may induce apoptosis in cancer cells via caspase-dependent pathways.
Properties
Molecular Formula |
C27H32N4O4S2 |
---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C27H32N4O4S2/c1-3-35-26(34)18-11-14-29(15-12-18)23-20(24(32)30-13-7-8-17(2)22(30)28-23)16-21-25(33)31(27(36)37-21)19-9-5-4-6-10-19/h7-8,13,16,18-19H,3-6,9-12,14-15H2,1-2H3/b21-16- |
InChI Key |
XCWNKKGHDAZAJX-PGMHBOJBSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C5CCCCC5 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C5CCCCC5 |
Origin of Product |
United States |
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